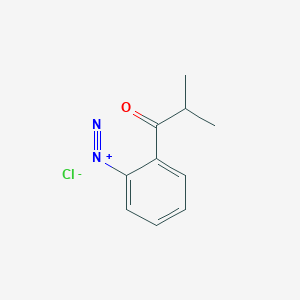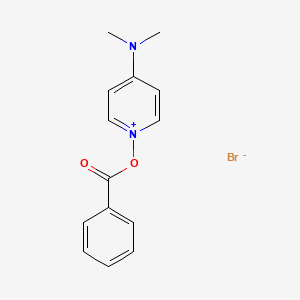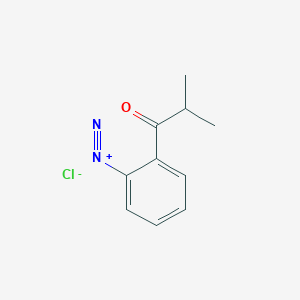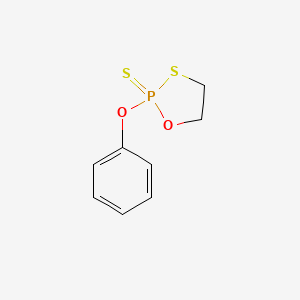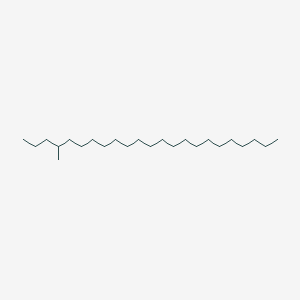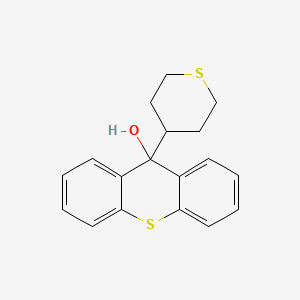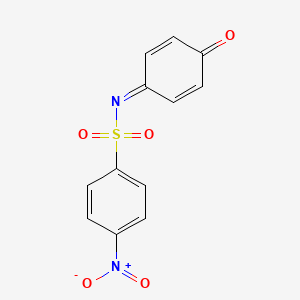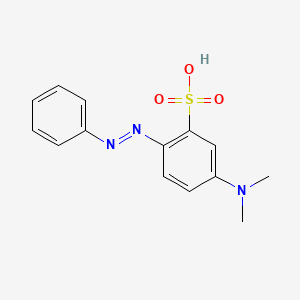
4-Dimethylaminoazobenzene-3-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dimethylaminoazobenzene-3-sulfonic acid, also known as Methyl Orange, is an organic compound with the molecular formula C₁₄H₁₄N₃NaO₃S. It is widely used as a pH indicator in various chemical processes. The compound appears as an orange powder and is known for its vibrant color changes in different pH environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylaminoazobenzene-3-sulfonic acid typically involves the diazotization of 4-dimethylaminobenzenesulfonic acid followed by coupling with aniline. The reaction conditions include maintaining a low temperature to ensure the stability of the diazonium salt and using acidic conditions to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
4-Dimethylaminoazobenzene-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically lead to the cleavage of the azo bond, resulting in the formation of amines.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products
Oxidation: Products vary based on the oxidizing agent but may include sulfonic acid derivatives.
Reduction: Typically results in the formation of dimethylaminobenzene and sulfanilic acid.
Substitution: Leads to various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Dimethylaminoazobenzene-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator in titrations and other analytical procedures.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Mécanisme D'action
The mechanism of action of 4-Dimethylaminoazobenzene-3-sulfonic acid as a pH indicator involves the protonation and deprotonation of the sulfonic acid group. This protonation state change leads to a shift in the compound’s color, which is used to determine the pH of a solution. The molecular targets include the hydrogen ions in the solution, and the pathways involve the reversible binding of these ions to the sulfonic acid group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Red: Another pH indicator with a similar structure but different color change properties.
Phenolphthalein: A widely used pH indicator with a different color transition range.
Bromothymol Blue: Another pH indicator with a distinct color change range.
Uniqueness
4-Dimethylaminoazobenzene-3-sulfonic acid is unique due to its specific color change range, making it particularly useful in certain pH ranges where other indicators may not be as effective. Its stability and ease of use also contribute to its widespread application in various fields .
Propriétés
Numéro CAS |
125165-72-2 |
|---|---|
Formule moléculaire |
C14H15N3O3S |
Poids moléculaire |
305.35 g/mol |
Nom IUPAC |
5-(dimethylamino)-2-phenyldiazenylbenzenesulfonic acid |
InChI |
InChI=1S/C14H15N3O3S/c1-17(2)12-8-9-13(14(10-12)21(18,19)20)16-15-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,19,20) |
Clé InChI |
OQZRLRCMRRMUBR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)N=NC2=CC=CC=C2)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzonitrile, 2-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14305353.png)
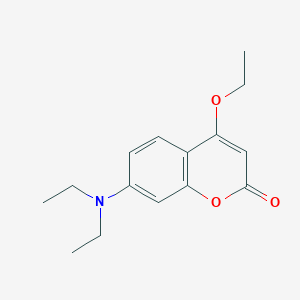

![4'-Octanoyl[1,1'-biphenyl]-4-yl acetate](/img/structure/B14305372.png)
